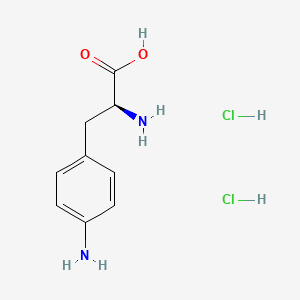

4-Amino-L-phenylalanine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-L-phenylalanine dihydrochloride is used in the purification of peptide synthetases involved in pristinamycin I biosynthesis .

Synthesis Analysis

To synthesize a high-performance biopolyimide bioplastic from lignocellulosic feedstock, Escherichia coli was metabolically engineered to produce 4-amino-L-phenylalanine (4APhe) as a diamine monomer . A high-biomass sorghum cultivar was used as the model lignocellulosic feedstock, and the enzymatic hydrolysate was used as a substrate for 4APhe production in fed-batch culture .Molecular Structure Analysis

The molecular weight of 4-Amino-L-phenylalanine dihydrochloride is 216.66 .Chemical Reactions Analysis

4-Amino-L-phenylalanine dihydrochloride is suitable for solution phase peptide synthesis . It is white to faint beige in color .Scientific Research Applications

Biological Importance and Biotransformation : Aromatic amino acids like L-phenylalanine are crucial in human metabolism. Their biotransformation is significant because improper or slow processing can lead to metabolic dysfunctions and sometimes neurodegenerative diseases. Studies using kinetic and solvent isotope effects have shed light on the biotransformation mechanisms of these compounds (Kańska et al., 2016).

Enhancing L-Phenylalanine Production : Research has focused on improving the production of L-phenylalanine, which is important in food and medicinal applications. A study developed an in vitro system for quantitative investigation of phenylalanine biosynthesis in E. coli, which can help improve yield in industrial processes (Ding et al., 2016).

Novel Fluorescent α-Amino Acid Synthesis : A novel fluorescent α-amino acid, 4-phenanthracen-9-yl-l-phenylalanine, was synthesized and characterized. This amino acid emits greenish blue light and has potential applications in biotechnology and pharmaceutical industries due to its photostability and quantum yield (Gupta et al., 2020).

Self-Assembling Behavior of Modified Amino Acid : The self-assembling properties of modified phenylalanine have been studied, which is significant in peptide synthesis. Modifying phenylalanine by introducing an electron-deficient nitro group influences its self-assembly process, with applications in materials science and biology (Singh et al., 2020).

Metabolic Engineering for Amino Acid Production : Genetic engineering techniques have been used to enhance L-phenylalanine biosynthesis in Escherichia coli, highlighting the potential for developing organisms that efficiently produce aromatic amino acids and their derivatives (Liu et al., 2018).

Stereochemistry in Amino Acid Transfer : Research has shown that at certain pH levels, the transfer of phenylalanine between different forms exhibits significant stereoselectivity, which could explain the biological preference for the L-isomer of amino acids (Wickramasinghe et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

The study of 4-Amino-L-phenylalanine dihydrochloride contributes to the circular economy and alternative plastic raw material production for a sustainable society . It aligns with goals 12 of “Responsible Consumption and Production” and 13 of “Climate Action” of the United Nation’s Sustainable Development Goals .

properties

IUPAC Name |

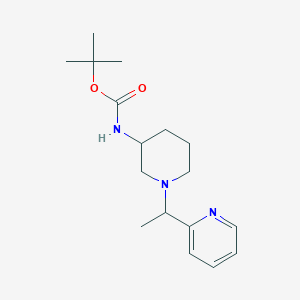

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVGCGPZWTJOQ-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2655650.png)

![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2655656.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoxaline-2-carboxamide](/img/structure/B2655658.png)

![6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B2655666.png)

![1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B2655670.png)

![4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2655671.png)